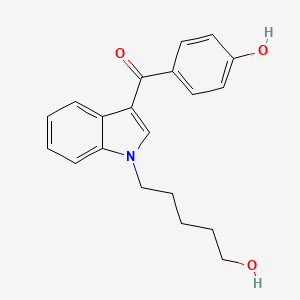

(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone

Description

Properties

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-13-5-1-4-12-21-14-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,14,22-23H,1,4-5,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXXREQGUWIZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018643 | |

| Record name | RCS-4 M10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952336-77-4 | |

| Record name | RCS-4 M10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Nucleus Functionalization

The indole core serves as the foundational structure for RCS-4 M10. Synthesis begins with 1H-indole, which undergoes N-alkylation to introduce the 5-hydroxypentyl side chain. A representative protocol involves reacting 1H-indole with 5-bromopentanol in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, catalyzed by sodium hydride (NaH) at 0–5°C for 4–6 hours. This step achieves 75–80% yield, with purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Friedel-Crafts Acylation for Methanone Formation

The 4-hydroxyphenyl methanone group is introduced via Friedel-Crafts acylation. The N-alkylated indole intermediate reacts with 4-hydroxybenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid. Optimal conditions include a 1:2 molar ratio of indole to acyl chloride, stirred at 25°C for 12 hours. Post-reaction, the mixture is quenched with ice-water, extracted with DCM, and dried over magnesium sulfate, yielding 60–65% of the crude product.

Hydroxylation Strategies for Side-Chain Modification

Direct Hydroxylation of the N-Pentyl Chain

RCS-4 M10 is derived from its parent compound RCS-4 through O-demethylation and hydroxylation. In vitro emulation employs cytochrome P450 enzymes (e.g., CYP2C19) to hydroxylate the N-pentyl chain at the terminal carbon. Alternatively, chemical hydroxylation uses oxone (potassium peroxymonosulfate) in acetic acid at 50°C for 8 hours, achieving 40–45% conversion.

Table 1: Hydroxylation Reaction Parameters

| Method | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Enzymatic (CYP2C19) | NADPH, O₂ | 37°C | 2 h | 55% |

| Chemical (Oxone) | Oxone, AcOH | 50°C | 8 h | 45% |

Purification and Isolation Techniques

Column Chromatography

Crude synthesis products are purified using gradient elution on silica gel columns. For RCS-4 M10, a hexane/ethyl acetate gradient (70:30 to 50:50) separates hydroxylated derivatives from unreacted starting materials. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.3 in 50:50 hexane/ethyl acetate).

Recrystallization for Enhanced Purity

Recrystallization from ethanol/water (9:1) at −20°C yields crystalline RCS-4 M10 with ≥95% purity. Key parameters include slow cooling (1°C/min) and vacuum filtration to minimize impurity retention.

Analytical Validation of Synthetic Products

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms structural integrity and purity. A C18 column (150 × 2.1 mm, 3.5 μm) with mobile phase A (0.1% formic acid) and B (acetonitrile) achieves baseline separation. Electrospray ionization (ESI+) detects [M+H]⁺ at m/z 323.4, with fragmentation ions at m/z 155.1 and 127.1.

Table 2: LC-MS Parameters for RCS-4 M10

| Parameter | Value |

|---|---|

| Column | C18 (150 × 2.1 mm) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI+ |

| Retention Time | 8.6 min |

| Quantification Transition | 323.4 → 155.1 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

RCS-4 M10 metabolite undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidative metabolism, leading to the formation of various hydroxylated metabolites.

Reduction: Although less common, reduction reactions may also occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of RCS-4 M10 metabolite include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2.

Major Products Formed

The major products formed from the reactions of RCS-4 M10 metabolite include various hydroxylated and demethylated derivatives .

Scientific Research Applications

RCS-4 M10 metabolite has several scientific research applications, including:

Forensic Chemistry and Toxicology: It is used as a metabolic marker for the identification of RCS-4 ingestion in forensic drug testing.

Analytical Standards: It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples.

Mass Spectrometry: The compound is used in mass spectrometry studies to characterize the metabolic profile of synthetic cannabinoids.

Mechanism of Action

The mechanism of action of RCS-4 M10 metabolite involves its interaction with cannabinoid receptors in the body. As a metabolite of RCS-4, it retains some affinity for cannabinoid receptors, particularly the CB1 and CB2 receptors. The compound exerts its effects by binding to these receptors and modulating their activity, leading to various physiological and biochemical responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to other SCRAs and indole derivatives, focusing on substituent effects, receptor interactions, and metabolic pathways. Key analogs include:

Structural Analogs with Hydroxypentyl Chains

- AM-2202 [(1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone]: Structural Difference: Replaces the 4-hydroxyphenyl group with a naphthalen-1-yl (naphthoyl) group. Functional Impact: The naphthoyl group enhances lipophilicity, increasing CB1 receptor binding affinity compared to the polar 4-hydroxyphenyl group. This substitution is associated with higher potency in illicit synthetic cannabinoids . Metabolism: Both compounds undergo cytochrome P450-mediated oxidation, but AM-2202’s naphthoyl group may slow glucuronidation due to steric hindrance .

- JWH-018 M5 [(1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone]: A metabolite of JWH-018, sharing the hydroxypentyl chain but retaining the naphthoyl group. The hydroxylation increases water solubility, facilitating renal excretion compared to the parent compound .

Fluoropentyl and Halogenated Analogs

- 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone (MAM-2201): Structural Difference: Substitutes the hydroxypentyl chain with a fluoropentyl group and replaces 4-hydroxyphenyl with 4-methylnaphthoyl. Functional Impact: Fluorination increases metabolic stability and lipophilicity, prolonging half-life and enhancing blood-brain barrier penetration. The 4-methylnaphthoyl group further boosts CB1 affinity . Toxicity: Fluorinated analogs are linked to severe adverse effects, including cardiotoxicity, due to prolonged receptor activation .

- 1-(5-Chloropentyl)-1H-indol-3-ylmethanone: Chlorine’s larger atomic radius and electronegativity alter receptor binding kinetics compared to hydroxyl or fluorine. This compound exhibits slower metabolism but higher hepatotoxicity risks .

Phenyl-Substituted Analogs

- 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone: Structural Difference: Replaces hydroxypentyl with a morpholinoethyl chain and 4-hydroxyphenyl with 4-methoxyphenyl. Functional Impact: The morpholino group enhances solubility, while methoxy substitution reduces polarity compared to hydroxyl. This compound shows moderate CB1 affinity but lower neurotoxicity due to faster clearance .

- This modification improves anti-inflammatory activity but reduces cannabinoid receptor selectivity .

Comparative Data Table

*Predicted based on structural analogs.

Key Research Findings

- Metabolism : Hydroxypentyl chains are rapidly glucuronidated, as observed in JWH-018 metabolites, leading to shorter half-lives than fluorinated or chlorinated analogs .

- Toxicity : Hydroxyl groups correlate with lower neurotoxicity but may increase renal strain due to polar metabolite accumulation .

Biological Activity

(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone, commonly referred to as RCS-4 M10, is a synthetic cannabinoid that has garnered attention due to its potential psychoactive effects and receptor activity. Understanding its biological activity is crucial for assessing its pharmacological profile and implications in both therapeutic and recreational contexts.

- IUPAC Name : this compound

- Molecular Formula : C20H21NO3

- Molecular Weight : 337.39 g/mol

- CAS Number : 1952336-77-4

RCS-4 M10 acts primarily as a cannabinoid receptor agonist, influencing the endocannabinoid system by binding to CB1 and CB2 receptors. The presence of the hydroxypentyl group is significant as it enhances the compound's affinity for these receptors, which are implicated in various physiological processes including pain regulation, mood modulation, and appetite control.

Receptor Binding Affinity

Research indicates that RCS-4 M10 exhibits substantial binding affinity for both CB1 and CB2 receptors. Studies have shown that hydroxypentyl metabolites retain efficacy at these receptors, albeit with variations in potency compared to their parent compounds. For instance, synthetic cannabinoids like AB-PINACA have demonstrated high affinity (<10 nM) for hCB1 and hCB2, suggesting similar profiles for RCS-4 M10 .

Pharmacological Effects

The pharmacological effects of RCS-4 M10 are characterized by:

- Psychoactive Effects : Users report effects akin to those experienced with cannabis, including euphoria, altered perception, and relaxation.

- Potential Therapeutic Applications : Due to its receptor activity, there is interest in exploring its potential for therapeutic applications in pain management and anxiety disorders.

Case Study 1: Recreational Use and Toxicology

A study analyzed the metabolic pathways of synthetic cannabinoids including RCS-4 M10 in human hepatocyte models. It was found that the compound undergoes significant metabolic transformation, leading to the formation of various hydroxylated metabolites that may contribute to its pharmacological effects. Notably, these metabolites were detected in urine samples from individuals suspected of using synthetic cannabinoids .

Case Study 2: Clinical Implications

In a clinical setting, the use of synthetic cannabinoids has been associated with adverse effects such as anxiety, paranoia, and cardiovascular complications. A case series documented instances of severe toxicity linked to RCS-4 M10 usage, emphasizing the need for careful monitoring and regulation of synthetic cannabinoid products .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C20H21NO3 |

| Molecular Weight | 337.39 g/mol |

| CB1 Receptor Affinity | <10 nM |

| CB2 Receptor Affinity | <10 nM |

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for synthesizing (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-hydroxyphenyl)methanone, and how are intermediates characterized?

- Methodology : A multi-step synthesis involving reflux of 4-chloro-2-(1H-indol-1-yl)aniline with 4-hydroxybenzaldehyde in ethanol under controlled conditions. Key intermediates (e.g., 4-chloro-2-(1H-indol-1-yl)aniline) are verified via ¹H NMR, with NH₂ protons appearing as broad singlets at δ 10.98 ppm. Final product purity is confirmed via HPLC and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

- Methodology :

- ¹H NMR : Identifies indole and hydroxyphenyl protons (e.g., aromatic signals at δ 6.5–8.0 ppm, hydroxyl protons as D₂O-exchangeable singlets).

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., analogs like SR-19 and BTM-4 in were structurally validated via X-ray).

- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydroxyl (-OH) bands .

Q. How can researchers evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?

- Methodology :

- In silico tools : Predict log P (<5) and water solubility (log S ~ -5 to -6) to assess oral bioavailability.

- Caco-2 permeability assays : Measure intestinal absorption (log Papp >1.0 ×10⁻⁶ cm/s indicates high permeability).

- In vitro microsomal studies : Use human liver microsomes to identify phase I metabolites and CYP450 isoforms involved .

Advanced Research Questions

Q. What cytochrome P450 isoforms are responsible for the oxidative metabolism of this compound, and how are metabolites identified?

- Methodology :

- Isoform-specific inhibitors : Co-incubate with CYP3A4 (ketoconazole) or CYP2C9 (sulfaphenazole) inhibitors in human liver microsomes to pinpoint metabolic pathways.

- LC-HRMS/MS : Detect hydroxylated metabolites (e.g., 5-hydroxypentyl chain oxidation) and glucuronide conjugates. Structural analogs (e.g., JWH-210 metabolite in ) show similar CYP-mediated oxidation patterns .

Q. How can analytical techniques differentiate this compound from structurally similar synthetic cannabinoids?

- Methodology :

- GC/IR spectroscopy : Distinguish isomers via unique carbonyl and indole ring vibrations (e.g., AM-2202 vs. JWH-018 differentiation in ).

- LC-MS/MS fragmentation : Compare precursor/product ion ratios (e.g., m/z 385 → 214 for JWH-210 vs. m/z 340 → 145 for the target compound) .

Q. What experimental strategies validate the compound's interaction with biological targets like MAPK or ergosterol biosynthesis pathways?

- Methodology :

- Molecular docking : Use PDB ID-1A9 (MAPK) to simulate binding affinities. Indole derivatives in show competitive inhibition via hydrophobic interactions.

- Ergosterol inhibition assays : Quantify ergosterol depletion in fungal cultures (e.g., Candida albicans) using GC-MS, comparing IC₅₀ values to reference drugs .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and cell lines (e.g., RAW264.7 for anti-inflammatory assays).

- Cross-validation : Replicate key findings (e.g., ergosterol inhibition) with orthogonal methods like fluorescence-based enzymatic assays and in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.